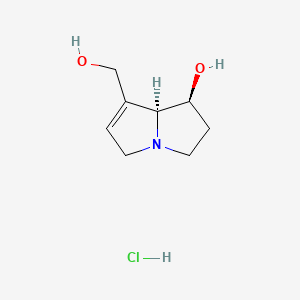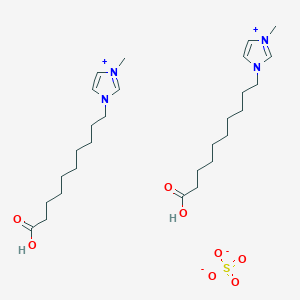
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate is a chemical compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with a suitable alkylating agent, such as 1-bromononane, to form 1-methyl-3-(9-bromononyl)imidazolium bromide.
Carboxylation: The bromide is then reacted with a carboxylating agent, such as sodium cyanide followed by hydrolysis, to introduce the carboxyl group, yielding 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium bromide.
Ion Exchange: Finally, the bromide ion is exchanged with a sulfate ion using a suitable sulfate salt, such as sodium sulfate, to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may include continuous flow processes and the use of advanced purification techniques, such as chromatography and crystallization, to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can undergo reduction reactions to form imidazoline derivatives.
Substitution: The sulfate ion can be substituted with other anions, such as chloride or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out using aqueous solutions of the desired anion salts.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications due to its ionic liquid properties.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, and in the purification of gases and liquids.
Mecanismo De Acción
The mechanism of action of 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules, while the carboxyl group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes, stabilize protein structures, and enhance the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain and different anion.
1-Methyl-3-decylimidazolium bromide: Similar structure with a different anion.
1-Methyl-3-(9-carboxynonyl)imidazolium nitrate: Similar structure with a different anion.
Uniqueness
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate is unique due to the presence of both a carboxyl group and a sulfate ion, which enhances its solubility, thermal stability, and potential for various applications compared to other imidazolium-based ionic liquids.
Propiedades
Fórmula molecular |
C28H50N4O8S |
|---|---|
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
10-(3-methylimidazol-3-ium-1-yl)decanoic acid;sulfate |
InChI |
InChI=1S/2C14H24N2O2.H2O4S/c2*1-15-11-12-16(13-15)10-8-6-4-2-3-5-7-9-14(17)18;1-5(2,3)4/h2*11-13H,2-10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
SAMORKQEZGHKQY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CN(C=C1)CCCCCCCCCC(=O)O.C[N+]1=CN(C=C1)CCCCCCCCCC(=O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)
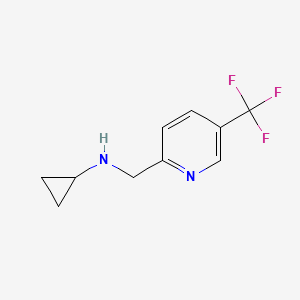
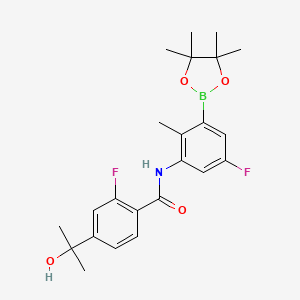
![2,6-Dibromobenzo[h]quinoline](/img/structure/B12815857.png)

![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)

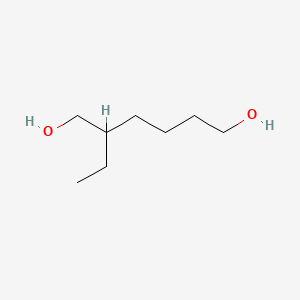
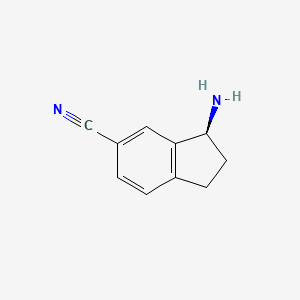
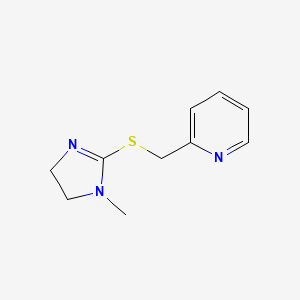
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
